molecular formula C9H8ClN3O2S B079509 Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 847560-46-7

Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No. B079509
M. Wt: 257.7 g/mol
InChI Key: RVSQDXBPGDMBIQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is a derivative of thieno[2,3-d]pyrimidine. Thieno[2,3-d]pyrimidines are a group of compounds that have garnered interest due to their diverse pharmacological activities and potential in medicinal chemistry.

Synthesis Analysis

  • A novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, which includes the formation of ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate, was described by Santilli et al. (1971) in the Journal of Heterocyclic Chemistry (Santilli, Kim, & Wanser, 1971).

Molecular Structure Analysis

  • Detailed molecular structure analysis and characterization, including spectroscopic and crystallographic studies, have been performed on various thieno[2,3-d]pyrimidine derivatives, providing insights into their structural properties (Pekparlak et al., 2018).

Chemical Reactions and Properties

  • The compound's reactions with various agents, including acetylating agents and nucleophilic substitutions, have been explored. These reactions lead to the formation of different derivatives, highlighting its chemical versatility (El‐Sayed et al., 2021).

Physical Properties Analysis

  • Investigations into the physical properties of thieno[2,3-d]pyrimidine derivatives, including solubility, melting points, and crystal structures, provide essential data for understanding their behavior in different environments (Yang, 2009).

Scientific Research Applications

  • A novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, including Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate, was described, contributing to the synthesis of various new 2,4,5-trisubstituted thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides (Santilli, Kim, & Wanser, 1971).

  • Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate was used in the synthesis of novel 2,4-diamino-6-(arylaminomethyl)thieno[2,3-d]pyrimidines as potential antifolates, showcasing its role in developing lipophilic antifolates (Dailide & Tumkevičius, 2022).

  • The compound was used in the synthesis of pyrimidine-5-carboxylate derivatives, which were then screened for antibacterial, antifungal, and anti-inflammatory activities, indicating its potential in pharmaceutical applications (A.S.Dongarwar et al., 2011).

  • Research on the synthesis of various substituted thieno[2,3-d]pyrimidines, including Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate, led to the development of compounds with potential antimicrobial properties (Vlasov, Chernykh, & Osolodchenko, 2015).

  • The compound was also used in the synthesis of nickel(II) and cobalt(II) complexes of 2,4-diaminothieno[2,3-d]-pyrimidines, demonstrating its usefulness in the field of coordination chemistry and materials science (Tsiveriotis et al., 1994).

Safety And Hazards

The safety information available indicates that Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate may cause eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate are not mentioned in the available resources, research into thieno[2,3-d]pyrimidine derivatives as potential anti-cancer agents is ongoing . These compounds could be further optimized to serve as new chemical entities for discovering new anticancer agents .

properties

IUPAC Name

ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2S/c1-2-15-8(14)5-3-4-6(10)12-9(11)13-7(4)16-5/h3H,2H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSQDXBPGDMBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)N=C(N=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30582526
Record name Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

CAS RN

847560-46-7
Record name Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
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Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
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Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
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Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
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Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 6
Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate

Citations

For This Compound
1
Citations
S Tumkevicius, M Dailide… - Journal of heterocyclic …, 2006 - Wiley Online Library
A series of new 2,4‐diaminothieno[2,3‐d]‐ and 2,4‐diaminopyrrolo[2,3‐d]pyrimidine derivatives were synthesised. Reaction of 2‐amino‐4,6‐dichloropyrimidine‐5‐carbaldehyde (1) …
Number of citations: 13 onlinelibrary.wiley.com

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